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Compound of Interest

(1H-Indazol-3-YL)methylamine
Compound Name:
hydrochloride

Cat. No.: B569668

An In-depth Technical Guide to the Basic Properties of (1H-Indazol-3-YL)methylamine
hydrochloride For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of (1H-Indazol-3-YL)methylamine hydrochloride (CAS: 117891-16-4), a key
building block in medicinal chemistry. The document details its known characteristics, outlines
standardized experimental protocols for its analysis, and provides context for its potential
applications in drug discovery through the biological relevance of the indazole scaffold.

Core Physicochemical Properties

(1H-Indazol-3-YL)methylamine hydrochloride is a solid at room temperature. Its fundamental
properties are summarized in the table below. It is important to note that while experimental
data for some parameters are limited, predictions and data from analogous structures provide
valuable insights.
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Property Value Source | Comment
(1H-indazol-3-
IUPAC Name ] ] N/A
yl)methanamine;hydrochloride
1H-Indazol-3-ylmethylamine
Synonyms HCI, 3-(Aminomethyl)-1H- [1]
indazole hydrochloride
CAS Number 117891-16-4 [1]
Molecular Formula CsH10CIN3
Molecular Weight 183.64 g/mol
Appearance Solid
The basicity is attributed to the
primary amine. A predicted
) pKa for the indazole N-H
Not Experimentally )
pKa ) proton of the free base is
Determined. o
14.17 £ 0.40, which is not
indicative of the methylamine
group's basicity.[2]
By analogy to simple amine
hydrochlorides like
methylamine hydrochloride, it
- o ] is expected to be very soluble
Solubility No quantitative data available.

in water, with some solubility in
ethanol, and poor solubility in
non-polar organic solvents like

acetone and chloroform.[3]

Storage Conditions

Store at 2-8 °C under an inert
atmosphere (e.g., Nitrogen or
Argon).

[2]

Experimental Protocols
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Detailed methodologies for determining key basic properties such as pKa and aqueous
solubility are crucial for drug development. The following sections describe standardized
protocols applicable to (1H-Indazol-3-YL)methylamine hydrochloride.

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for experimentally determining the acid dissociation
constant (pKa) of the protonated amine.[4]

Methodology:

o Preparation of Amine Solution: Prepare a 0.05 M solution of (1H-Indazol-3-YL)methylamine
hydrochloride in deionized water.

« Titration Setup: Place a known volume (e.g., 100 mL) of the amine solution in a temperature-
controlled beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in
the solution.

« Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise
increments using a burette.

o Data Collection: Record the pH of the solution after each addition of titrant, allowing the
reading to stabilize.

e Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-
equivalence point, where half of the protonated amine has been neutralized. The dissociation
constant (Ka) can be calculated from the Henderson-Hasselbalch equation at various points
along the titration curve.
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Workflow for pKa Determination by Titration.
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Determination of Aqueous Solubility by Shake-Flask
Method

The shake-flask method is the gold standard for determining equilibrium solubility and is

recommended by regulatory bodies.[5][6]

Methodology:

Buffer Preparation: Prepare aqueous buffers at relevant physiological pH values (e.g., pH
1.2, 4.5, and 6.8).[5]

Sample Preparation: Add an excess amount of (1H-Indazol-3-YL)methylamine
hydrochloride to a known volume of each buffer in a sealed flask. The presence of
undissolved solid must be visible.

Equilibration: Place the flasks in a mechanical shaker or agitator in a temperature-controlled
environment (e.g., 37 £ 1 °C) for a sufficient period to reach equilibrium (typically 24-48
hours).[5][6][7]

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated
supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.45 pm
PVDF filter).

Quantification: Accurately determine the concentration of the dissolved compound in the
clear supernatant using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection.

Replication: The experiment should be performed in at least triplicate for each pH condition.

[5]
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Workflow for Shake-Flask Solubility Determination.

Biological Context and Potential Signaling
Pathways

While (1H-Indazol-3-YL)methylamine hydrochloride is primarily a synthetic intermediate, the
indazole scaffold is a "privileged structure™ in medicinal chemistry, appearing in numerous
compounds with significant biological activity.[8][9][10] Understanding the targets of indazole-
containing molecules provides a logical framework for the potential applications of its

derivatives.
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» Kinase Inhibition: The 1H-indazole-3-amine moiety is a known and effective "hinge-binding
fragment,” capable of interacting with the hinge region of protein kinases, a critical
component of many cancer and inflammation signaling pathways.[10]

o GPCR Modulation: Derivatives of (1H-indazol-3-yl)methyl have been developed as potent
agonists for the cholecystokinin A (CCK-A) receptor, which is a G-protein coupled receptor
(GPCR).[11] Agonism of GPCRs like CCK-A initiates a downstream signaling cascade,
typically involving G-proteins, adenylyl cyclase, and changes in intracellular second
messenger concentrations like cCAMP.

e Apoptosis Pathways: More complex indazole derivatives have been shown to induce
apoptosis (programmed cell death) in cancer cell lines, potentially through the inhibition of
anti-apoptotic proteins like Bcl-2 and modulation of the p53/MDM2 pathway.[10]

The diagram below illustrates a generalized GPCR signaling cascade, relevant to the activity of
indazole derivatives that act as CCK-A receptor agonists.[11]
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GPCR signaling, a target for indazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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